molecular formula C13H10O2 B1589173 1-Naphthyl acrylate CAS No. 20069-66-3

1-Naphthyl acrylate

Cat. No.: B1589173
CAS No.: 20069-66-3
M. Wt: 198.22 g/mol
InChI Key: SOEDHYUFNWMILE-UHFFFAOYSA-N
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Description

1-Naphthyl acrylate is an organic compound with the molecular formula C₁₃H₁₀O₂. It is an ester formed from acrylic acid and 1-naphthol. This compound is known for its unique properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthyl acrylate can be synthesized through the esterification of acrylic acid with 1-naphthol. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production may also involve the use of alternative catalysts and optimized reaction conditions to enhance efficiency .

Mechanism of Action

The mechanism of action of 1-naphthyl acrylate primarily involves its ability to undergo polymerization and addition reactions. The acrylate group is highly reactive due to the presence of the double bond, which can participate in various chemical reactions. The naphthyl group provides additional stability and unique properties to the resulting polymers .

Molecular Targets and Pathways:

Properties

IUPAC Name

naphthalen-1-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEDHYUFNWMILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436535
Record name 1-NAPHTHYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20069-66-3
Record name 1-NAPHTHYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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